Superior Apoptotic Potency Against Cancer Cell Lines Compared to Structurally Similar Natural Oxadiazole Analogs
The core scaffold 3-(pyridin-3-yl)-1,2,4-oxadiazole, when linked to a thiophene moiety, demonstrates an IC50 for apoptosis induction in human cancer cells (SK-HEP-1 and Caco-2) that is significantly lower (i.e., more potent) than related analogs with methoxy or hydroxy phenyl substitutions [1]. This directly positions 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine as the privileged starting core for developing potent anticancer leads, offering a >10-fold advantage in potency over its close structural analogs.
| Evidence Dimension | Apoptotic capacity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.76 ± 0.03 μM to 0.98 ± 0.11 μM |
| Comparator Or Baseline | 5-(3-methoxyphenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole: IC50 = 15.91 ± 0.62 μM to 17.46 ± 0.75 μM; 5-(3-hydroxyphenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole: IC50 = 34.81 ± 0.70 μM to 39.29 ± 0.98 μM |
| Quantified Difference | The core scaffold with a thiophene substituent is ~20-50 fold more potent (lower IC50) than the phenyl-substituted analogs. |
| Conditions | In vitro cytotoxicity assay against SK-HEP-1 (liver) and Caco-2 (colon) human cancer cell lines; compared to positive control Dimethylenastron. |
Why This Matters
For procurement, this demonstrates that the 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine core is the essential, validated starting point for achieving high potency, whereas analogs with different 5-position substitutions are markedly less active.
- [1] Apaza Ticona, L.; et al. Antitumoral activity of 1,2,4-oxadiazoles compounds isolated from the Neowerdermannia vorwerkii in liver and colon human cancer cells. Phytochemistry. 2022, 200, 113223. View Source
